molecular formula C8H6FNO4 B2562667 2-Fluoro-4-methoxy-5-nitrobenzaldehyde CAS No. 586412-86-4

2-Fluoro-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B2562667
CAS No.: 586412-86-4
M. Wt: 199.137
InChI Key: VBSYSLUOPPFQMO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar multi-step processes. The production is carried out in specialized reactors with precise control over reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function . The fluorine atom enhances the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYSLUOPPFQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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